molecular formula C7H14ClN3 B2582586 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride CAS No. 2219408-99-6

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

Cat. No.: B2582586
CAS No.: 2219408-99-6
M. Wt: 175.66
InChI Key: XOWUYPWMWMVOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine and piperidine structure, which allows for precise photoreactive labeling and cross-linking studies. Its methyl group provides distinct reactivity compared to similar compounds with trifluoromethyl groups .

Properties

IUPAC Name

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWUYPWMWMVOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.